molecular formula C20H15NOS B093571 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one CAS No. 1042-84-8

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one

Cat. No.: B093571
CAS No.: 1042-84-8
M. Wt: 317.4 g/mol
InChI Key: JLRFFZDTXCCEFM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is a complex organic compound with a molecular formula of C20H15NS. This compound is known for its unique structure, which includes a naphthothiazole ring fused with a phenylethanone moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one typically involves the condensation of 2-methylnaphtho[1,2-d]thiazole with 1-phenylethanone under specific reaction conditions. The process generally requires a catalyst and is conducted under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to enhance the yield and reduce production costs. This includes the use of high-purity reagents and advanced synthesis techniques to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthothiazoline compounds .

Scientific Research Applications

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is unique due to its combined naphthothiazole and phenylethanone structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRFFZDTXCCEFM-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042-84-8
Record name Ethanone, 2-(1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.